molecular formula C22H28N2O5 B12146586 1-[3-(Diethylamino)propyl]-3-hydroxy-5-(5-methyl(2-furyl))-4-[(5-methyl(2-fury l))carbonyl]-3-pyrrolin-2-one

1-[3-(Diethylamino)propyl]-3-hydroxy-5-(5-methyl(2-furyl))-4-[(5-methyl(2-fury l))carbonyl]-3-pyrrolin-2-one

Cat. No.: B12146586
M. Wt: 400.5 g/mol
InChI Key: IDJWEEFWWOUYPY-UHFFFAOYSA-N
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Description

1-[3-(Diethylamino)propyl]-3-hydroxy-5-(5-methyl(2-furyl))-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one is a complex organic compound with a unique structure that includes a pyrrolinone ring, diethylamino group, and furan rings

Preparation Methods

The synthesis of 1-[3-(Diethylamino)propyl]-3-hydroxy-5-(5-methyl(2-furyl))-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one involves multiple steps. The synthetic route typically starts with the preparation of the pyrrolinone ring, followed by the introduction of the diethylamino group and the furan rings. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

1-[3-(Diethylamino)propyl]-3-hydroxy-5-(5-methyl(2-furyl))-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylamino group.

    Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[3-(Diethylamino)propyl]-3-hydroxy-5-(5-methyl(2-furyl))-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Diethylamino)propyl]-3-hydroxy-5-(5-methyl(2-furyl))-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the furan rings may participate in electron transfer processes. The compound’s effects are mediated through pathways involving these interactions, leading to its observed biological activities .

Comparison with Similar Compounds

Similar compounds to 1-[3-(Diethylamino)propyl]-3-hydroxy-5-(5-methyl(2-furyl))-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one include other pyrrolinone derivatives and compounds with diethylamino and furan groups. These compounds may share some chemical properties but differ in their specific activities and applications. The uniqueness of 1-[3-(Diethylamino)propyl]-3-hydroxy-5-(5-methyl(2-furyl))-4-[(5-methyl(2-furyl))carbonyl]-3-pyrrolin-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H28N2O5

Molecular Weight

400.5 g/mol

IUPAC Name

1-[3-(diethylamino)propyl]-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2-(5-methylfuran-2-yl)-2H-pyrrol-5-one

InChI

InChI=1S/C22H28N2O5/c1-5-23(6-2)12-7-13-24-19(16-10-8-14(3)28-16)18(21(26)22(24)27)20(25)17-11-9-15(4)29-17/h8-11,19,26H,5-7,12-13H2,1-4H3

InChI Key

IDJWEEFWWOUYPY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1C(C(=C(C1=O)O)C(=O)C2=CC=C(O2)C)C3=CC=C(O3)C

Origin of Product

United States

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